

An In-Depth Technical Guide to the Biological Activity of N,N'-Dimethylphthalamide

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Compound of Interest

Compound Name: *N,N'-dimethylphthalamide*

Cat. No.: B049578

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities of **N,N'-dimethylphthalamide**, synthesizing current research to offer insights into its mechanisms of action, potential therapeutic applications, and toxicological profile. This document is intended to serve as a foundational resource for professionals engaged in chemical biology, drug discovery, and related scientific fields.

Introduction to N,N'-Dimethylphthalamide: A Compound of Versatile Potential

N,N'-dimethylphthalamide is an organic compound belonging to the phthalamide class, characterized by a phthalic acid core with N-methyl amide functional groups attached to both carboxylic acid positions.^{[1][2]} Its chemical formula is $C_{10}H_{12}N_2O_2$.^[3] This symmetrically configured molecule has garnered interest in various scientific domains due to its utility as a synthetic intermediate in the creation of more complex pharmaceuticals and agrochemicals.^[4] While research into its specific biological activities is ongoing, preliminary studies and the activities of related phthalimide derivatives suggest a range of potential applications, from antimicrobial and insect repellent to anti-inflammatory effects.^{[4][5][6]}

Table 1: Chemical and Physical Properties of N,N'-Dimethylphthalamide

Property	Value	Reference
IUPAC Name	1-N,2-N-dimethylbenzene-1,2-dicarboxamide	[3]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₂	[3]
Molecular Weight	192.21 g/mol	[3]
CAS Number	19532-98-0	[3]
Appearance	White Solid	[7]
Canonical SMILES	CNC(=O)C1=CC=CC=C1C(=O)NC	[1]

Antimicrobial Activity: A Potential New Avenue in Infectious Disease Research

While comprehensive studies on **N,N'-dimethylphthalamide** are limited, research on related phthalimide derivatives indicates a promising potential for antimicrobial activity.[4] The structural features of the phthalamide core are believed to play a role in interacting with microbial targets.

Mechanism of Action: Insights from Related Compounds

The precise antimicrobial mechanism of **N,N'-dimethylphthalamide** is not yet fully elucidated. However, studies on analogous phthalimide esters offer valuable clues. For instance, some phthalimide aryl esters have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as yeast.[4] One proposed mechanism of antifungal action against *Candida albicans* involves the disruption of the cell membrane, as evidenced by the change in Minimum Inhibitory Concentration (MIC) values in the presence of ergosterol, a key component of fungal cell membranes.[4]

Another related compound, dimethyl phthalate (DMP), has been shown to disrupt the cell membrane integrity of *Pseudomonas fluorescens*.[4] DMP exposure leads to an increase in the unsaturated/saturated fatty acid ratio, release of lipopolysaccharides, and alterations in phosphatidyl ethanolamine and phosphatidyl glycerol levels.[4] This suggests that **N,N'**-

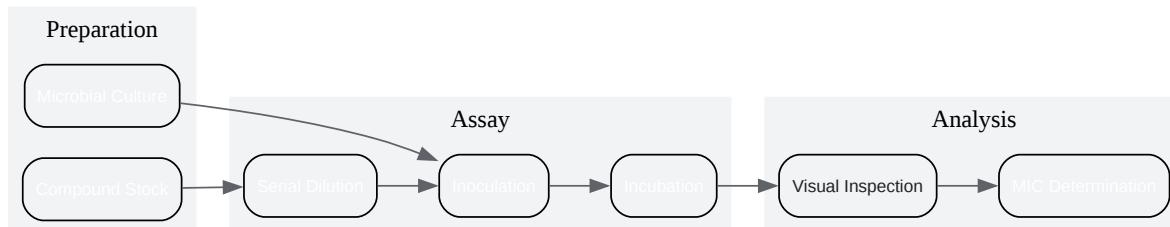
dimethylphthalamide may exert its antimicrobial effects through a similar mechanism of compromising the bacterial cell envelope.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to quantify the antimicrobial potency of a compound is the broth microdilution assay to determine the MIC.

Protocol 1: Broth Microdilution Assay for MIC Determination

- Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strain overnight in an appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL for bacteria.
- Serial Dilution of the Test Compound: Prepare a stock solution of **N,N'-dimethylphthalamide** in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.
- Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
- Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.^[8]



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Workflow for MIC determination.

Insect Repellent Properties: A Lesson from Analogs

N,N'-dimethylphthalamide has been investigated for its insecticidal properties.^[4] While concerns about its carcinogenicity have limited its commercial use as an insecticide, understanding its mode of action as a repellent is crucial for the development of safer alternatives.^[4]

Mode of Action: Targeting the Insect Olfactory System

The insect repellent activity of **N,N'-dimethylphthalamide** is likely mediated through its interaction with the insect's olfactory system, similar to the well-studied repellent DEET (N,N-Diethyl-meta-toluamide). DEET is known to interact with insect olfactory receptors (ORs).^{[3][9]} The current understanding suggests multiple modes of action for repellents like DEET:

- Activation of Repellent Receptors: Some repellents may directly activate specific ORs that trigger an aversive behavioral response in insects.
- Inhibition of Attractant Receptors: Repellents can also block the response of ORs that normally detect host-derived attractants, effectively "masking" the host from the insect.
- Chemical Masking: Some compounds may reduce the volatility of attractive odors from the host's skin.

It is plausible that **N,N'-dimethylphthalamide** employs one or a combination of these mechanisms to exert its repellent effect.

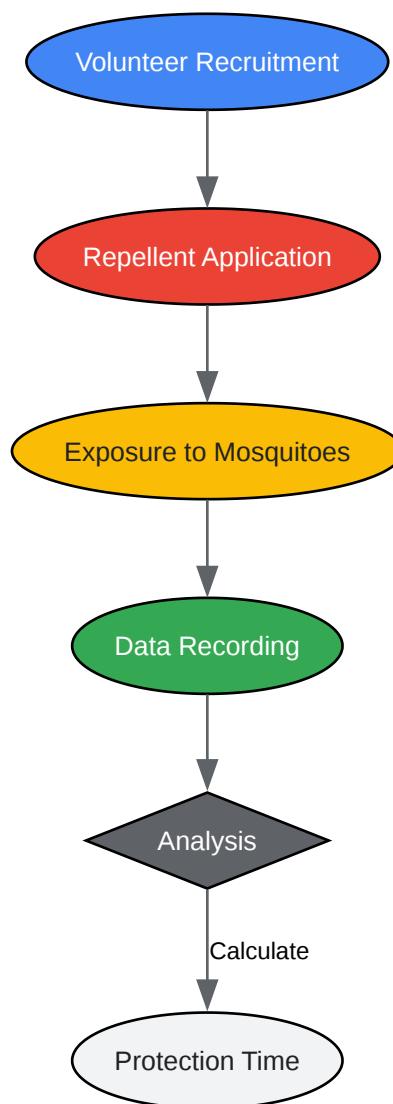
Experimental Protocol: Arm-in-Cage Test for Repellent Efficacy

The "arm-in-cage" test is a standard laboratory method to evaluate the efficacy of topical insect repellents.

Protocol 2: Arm-in-Cage Repellent Efficacy Test

- Subject and Insect Preparation: Recruit human volunteers and use laboratory-reared, host-seeking female mosquitoes (e.g., *Aedes aegypti*).

- Repellent Application: Apply a defined amount of the **N,N'-dimethylphthalamide** formulation to a specific area on the volunteer's forearm. The other arm can serve as a control (untreated or treated with a placebo).
- Exposure: At regular intervals, the volunteer inserts the treated forearm into a cage containing a known number of hungry mosquitoes for a set duration (e.g., 3 minutes).
- Data Collection: Record the number of mosquito landings and bites on the treated and control arms. The time until the first confirmed bite on the treated arm is often recorded as the complete protection time.



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Arm-in-cage test workflow.

Cytotoxicity and Toxicological Profile

Assessing the cytotoxicity of any compound with potential biological applications is paramount. While specific IC_{50} values for **N,N'-dimethylphthalimide** against various cancer cell lines are not readily available in the reviewed literature, the general class of phthalimides has been extensively studied for its cytotoxic effects.[\[1\]](#)

Potential Mechanisms of Cytotoxicity

The cytotoxic mechanisms of phthalimide derivatives can be diverse and cell-type specific. Some potential pathways include:

- Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
- Cell Cycle Arrest: Compounds can interfere with the normal progression of the cell cycle, leading to a halt in cell proliferation.
- Inhibition of Key Enzymes: Phthalimide derivatives may inhibit enzymes crucial for cancer cell survival and proliferation.

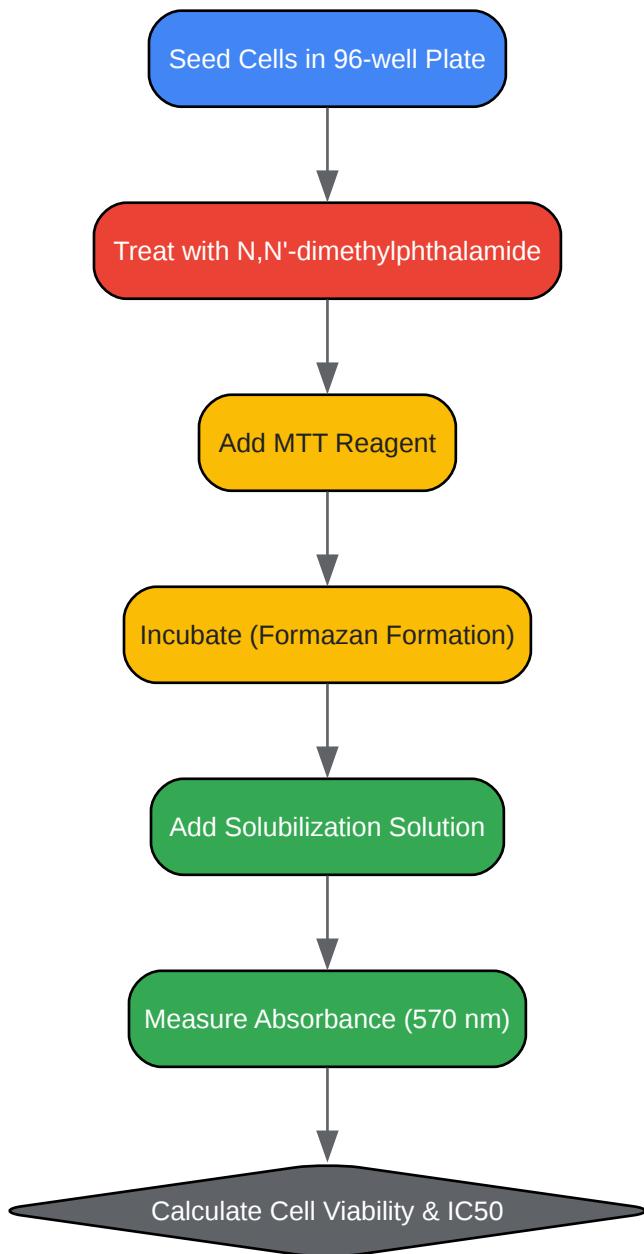
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[\[10\]](#)

Protocol 3: MTT Cytotoxicity Assay

- Cell Seeding: Seed a specific cancer cell line (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **N,N'-dimethylphthalimide** for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value (the concentration of the compound that inhibits cell growth by 50%).



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MTT assay for cytotoxicity assessment.

Anti-inflammatory Potential: An Emerging Area of Investigation

The anti-inflammatory properties of phthalimide derivatives, most notably thalidomide and its analogs, are well-documented.^[5] These compounds can modulate the production of pro-inflammatory cytokines. While direct evidence for **N,N'-dimethylphthalimide** is scarce, its

structural similarity to other anti-inflammatory phthalimides suggests it may possess similar activities.

Putative Mechanism of Anti-inflammatory Action

A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.^[11] Many anti-inflammatory compounds act by inhibiting the activation of NF-κB, which in turn suppresses the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. It is hypothesized that **N,N'-dimethylphthalamide** could potentially modulate this pathway.

Hypothesized inhibition of the NF-κB pathway.

Conclusion and Future Directions

N,N'-dimethylphthalamide presents itself as a molecule with a spectrum of potential biological activities, drawing from the established properties of the broader phthalimide class. While its role as a synthetic intermediate is well-recognized, its direct applications in medicine and agriculture are still under exploration. The preliminary evidence and structural analogies suggest promising avenues for research into its antimicrobial, insect repellent, and anti-inflammatory properties.

Future research should focus on:

- Comprehensive Screening: Evaluating the activity of **N,N'-dimethylphthalamide** against a wider range of microbial pathogens and cancer cell lines to determine its specific spectrum of activity and potency.
- Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by **N,N'-dimethylphthalamide** to understand its mechanisms of action.
- In Vivo Efficacy and Toxicology: Conducting in vivo studies to assess the therapeutic efficacy and safety profile of **N,N'-dimethylphthalamide** in relevant animal models.^{[12][13]}
- Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of **N,N'-dimethylphthalamide** to optimize its biological activity and reduce potential toxicity.

This in-depth guide serves as a starting point for researchers and professionals, providing a structured overview and actionable experimental protocols to further investigate the intriguing biological activities of **N,N'-dimethylphthalamide**.

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